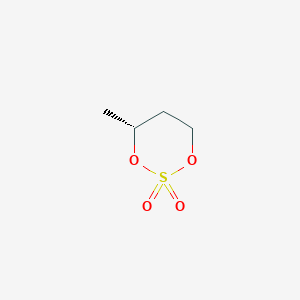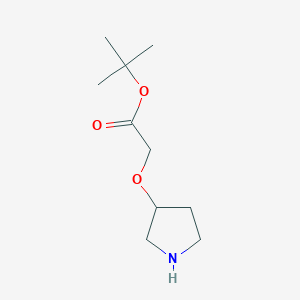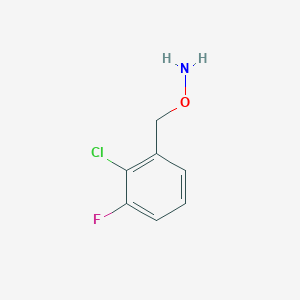
O-(2-Chloro-3-fluorobenzyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-Chloro-3-fluorobenzyl)hydroxylamine is a chemical compound with the molecular formula C₇H₇ClFNO It is characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Chloro-3-fluorobenzyl)hydroxylamine typically involves the reaction of 2-chloro-3-fluorobenzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. The purification of the final product is achieved through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
O-(2-Chloro-3-fluorobenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O-(2-Chloro-3-fluorobenzyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of O-(2-Chloro-3-fluorobenzyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The chlorine and fluorine substituents can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-(2-Chloro-4-fluorobenzyl)hydroxylamine
- O-(2-Chloro-6-fluorobenzyl)hydroxylamine
- O-Benzoylhydroxylamines
Uniqueness
O-(2-Chloro-3-fluorobenzyl)hydroxylamine is unique due to the specific positioning of the chlorine and fluorine atoms on the benzyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H7ClFNO |
|---|---|
Poids moléculaire |
175.59 g/mol |
Nom IUPAC |
O-[(2-chloro-3-fluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7ClFNO/c8-7-5(4-11-10)2-1-3-6(7)9/h1-3H,4,10H2 |
Clé InChI |
PFTGWGAJNCQOBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)Cl)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one](/img/structure/B13517473.png)
![2-Azaspiro[3.5]nonan-5-one](/img/structure/B13517478.png)
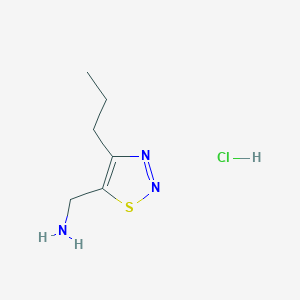
amino}-3-hydroxybutanoic acid](/img/structure/B13517484.png)
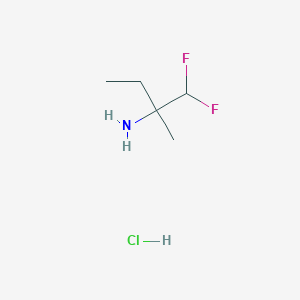
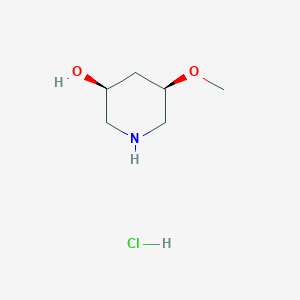
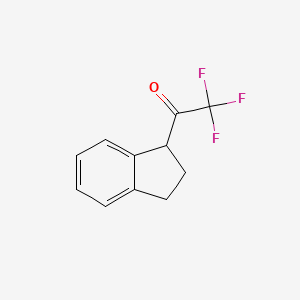
![Carbamic acid, [(3-chloro-4,5-dihydro-5-isoxazolyl)methyl]-, phenylmethyl ester](/img/structure/B13517517.png)
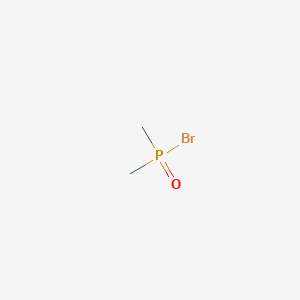
![4-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13517537.png)
![4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B13517543.png)
![[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine](/img/structure/B13517547.png)
